N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
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Overview
Description
N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butyl group, a chlorophenyl sulfonyl group, and an ethylglycinamide moiety. Its molecular formula is C14H21ClN2O3S, and it has a molecular weight of 332.84 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide typically involves the reaction of N-butylglycinamide with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including diabetes and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets and pathways. For instance, in the treatment of diabetes, it may act by modulating insulin secretion or sensitivity. The compound’s sulfonyl group is known to interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- N-butyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-ethylglycinamide
- N-butyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-ethylglycinamide
- N-butyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide
Comparison: N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., methyl, fluoro, bromo), the chlorophenyl derivative may exhibit different reactivity and potency in biological assays .
Properties
IUPAC Name |
N-butyl-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-3-5-10-16-14(18)11-17(4-2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFOOTUEILELAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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